molecular formula C18H29NO2 B6057133 N,N-dibutyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine

N,N-dibutyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine

Cat. No.: B6057133
M. Wt: 291.4 g/mol
InChI Key: CSKUMZNKDOLGDT-UHFFFAOYSA-N
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Description

N,N-dibutyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine is an organic compound that features a unique structure combining a benzodioxepin ring with a dibutylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine typically involves the reaction of 1,5-dihydro-2,4-benzodioxepin-3-ylmethyl chloride with dibutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxepin ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

N,N-dibutyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-dibutyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine exerts its effects involves its interaction with specific molecular targets. The benzodioxepin ring can interact with various enzymes and receptors, potentially modulating their activity. The dibutylamine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine
  • N,N-dimethyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine
  • N,N-dibutyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)amine

Uniqueness

This compound is unique due to its specific combination of the benzodioxepin ring and the dibutylamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-butyl-N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2/c1-3-5-11-19(12-6-4-2)13-18-20-14-16-9-7-8-10-17(16)15-21-18/h7-10,18H,3-6,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKUMZNKDOLGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC1OCC2=CC=CC=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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